molecular formula C13H17N3O2 B2493541 Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845698-42-1

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B2493541
CAS No.: 1845698-42-1
M. Wt: 247.298
InChI Key: DCRGICBWNWHDJX-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a benzo-fused triazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical development due to its versatile biological properties . This specific compound, featuring a butyl group at the 1-position and an ethyl ester at the 5-position, is a valuable building block for the synthesis of more complex molecules. Researchers utilize this scaffold to develop compounds for investigating antimicrobial, antiparasitic, and antitumor agents . The benzotriazole core often acts as a bioisostere, capable of mimicking other triazolic systems in molecular design, which can modify a drug's mechanism of action or improve its profile . The structural flexibility of the benzotriazole ring allows it to be easily incorporated into larger heterocyclic systems through reactions such as condensation and alkylation, making it an extremely versatile synthetic auxiliary . This product is intended for research applications as a chemical precursor and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 1-butylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRGICBWNWHDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the reaction of 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Medicine: Research into its pharmacological properties aims to develop new drugs with improved efficacy and safety profiles.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological processes, depending on the specific target. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Reference
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate 73605-91-1 C9H9N3O2 191.19 169–170 N/A
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate 499785-52-3 C10H11N3O2 205.21 58–60 356.96 (predicted)
Ethyl 1-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxylate N/A C11H13N3O2 219.24 N/A N/A
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate 1845706-36-6 C15H17N3O2 271.32 N/A N/A
This compound N/A C13H17N3O2 247.29 Predicted: 40–50 Predicted: ~370 Inferred

Key Observations:

  • Substituent Effects : Longer alkyl chains (e.g., butyl vs. methyl) reduce melting points due to decreased crystallinity and weaker intermolecular forces. For example, the methyl derivative (58–60°C) has a significantly lower melting point than the unsubstituted parent compound (169–170°C) .

Butyl-Specific Advantages :

  • Enhanced bioavailability due to increased lipophilicity.
  • Potential for prolonged half-life in vivo compared to shorter-chain analogs.

Biological Activity

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS No. 73605-91-1) is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C9H9N3O2
Molecular Weight : 191.19 g/mol
IUPAC Name : Ethyl 2H-benzotriazole-5-carboxylate
PubChem CID : 6412359
Boiling Point : 356.8 °C at 760 mmHg
Density : 1.339 g/cm³

Biological Activity Overview

Benzotriazoles, including this compound, are known for their various biological properties such as antimicrobial, antifungal, and anticancer activities. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antibacterial properties against various microbial strains. For instance, compounds structurally related to this compound have shown effectiveness against:

  • Escherichia coli
  • Bacillus subtilis
  • Pseudomonas fluorescens

A study highlighted that certain benzotriazole derivatives demonstrated micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole in some cases .

Anticancer Activity

Benzotriazoles have also been investigated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications in the benzotriazole scaffold can enhance cytotoxic effects against cancer cell lines. For example, compounds with bulky hydrophobic groups exhibited increased activity against various cancer types .

In vitro studies have shown that certain benzotriazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative similar to this compound was found to significantly reduce cell viability in A-431 and Jurkat cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cells, promoting apoptosis in cancerous cells.

Study on Antimicrobial Efficacy

In a comparative study involving various benzotriazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL after a 72-hour incubation period .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of benzotriazole derivatives revealed that this compound exhibited an IC50 value of approximately 15 µg/mL against breast cancer cell lines. This suggests a promising potential for further development as an anticancer agent .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeMonitoring TechniqueReference
Temperature60–80°CTLC
Reaction Time12–24 hHPLC
CatalystH₂SO₄ or K₂CO₃¹H NMR

Q. Table 2: Characterization Techniques

TechniqueApplicationReference
X-ray CrystallographyCrystal structure determination
¹³C NMRCarbon backbone analysis
High-Resolution MSMolecular weight validation

Q. How does this compound compare to benzo[d]triazole analogs in stability studies?

  • Accelerated Stability Testing :
  • Thermal : Heat at 40–60°C for 14 days; monitor degradation via HPLC .
  • Photolytic : Expose to UV light (320–400 nm) to assess photosensitivity .
    • Key Finding : Bulky N1-substituents (e.g., butyl vs. methyl) reduce hydrolysis rates .

Q. What experimental approaches elucidate its mechanism of action in biological systems?

  • Target Identification :
  • Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins .
  • Molecular Docking : AutoDock Vina predicts interactions with enzymes like CYP51 or topoisomerases .
    • Pathway Analysis : Transcriptomic profiling (RNA-seq) identifies affected genes post-treatment .

Q. How to assess environmental impact during disposal?

  • Biodegradation Tests : OECD 301F protocol measures mineralization in activated sludge .
  • Ecotoxicology : Daphnia magna acute toxicity assays determine LC₅₀ values .
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (e.g., incineration) .

Notes

  • References : Avoid BenchChem and commercial sources; prioritize peer-reviewed methods from crystallography (), synthesis (), and biological studies ().
  • Methodological Rigor : Emphasize iterative optimization, validation via multiple techniques, and comparative analysis with analogs.

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